3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid
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Overview
Description
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and improves yield . The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for pharmaceutical or agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: This compound has a similar structure but with a pyridinyl group instead of a trifluoromethyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but differ in the substituents attached to the ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring, offering different biological activities.
Uniqueness
The presence of the trifluoromethyl group in 3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug development and other applications where enhanced bioavailability and stability are desired .
Properties
Molecular Formula |
C12H7F3N2O2 |
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Molecular Weight |
268.19 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-5-16-10(17-9)7-2-1-3-8(6-7)11(18)19/h1-6H,(H,18,19) |
InChI Key |
ONNNBEHYXAGVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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